2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Research Background and Significance
The compound 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid represents a structurally complex heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. Its core pyrazolopyridine scaffold is a fused bicyclic system that combines pyrazole and pyridine moieties, a configuration known for modulating biological activity through interactions with enzymes, receptors, and nucleic acids. The substitution pattern—cyclopropyl, methyl, and trifluoromethyl groups—introduces steric and electronic effects that enhance binding specificity and metabolic stability.
This compound’s significance lies in its structural similarity to purine analogs, which are critical in nucleotide metabolism and signaling pathways. The trifluoromethyl group, in particular, contributes to lipophilicity and bioavailability, traits highly sought in agrochemical and pharmaceutical agents. Research into this compound aligns with broader efforts to optimize heterocyclic frameworks for targeted therapeutics, especially in oncology and inflammation.
Historical Context of Pyrazolopyridine Research
Pyrazolopyridines emerged as a focus of synthetic organic chemistry in the late 20th century, with early patents highlighting their adenosine-antagonizing properties. The European Patent Office’s 1992 disclosure of pyrazolopyridine derivatives as cognitive enhancers and analgesics marked a turning point, spurring interest in their pharmacological potential. Subsequent studies explored substitutions at the 1-, 3-, 4-, and 6-positions to fine-tune activity, leading to derivatives like the subject compound.
The integration of trifluoromethyl groups, as seen in this molecule, became prominent in the 2010s, driven by advances in fluorination techniques and the success of trifluoromethylpyridine-containing agrochemicals. Parallel developments in nanomaterial-based drug delivery addressed solubility challenges inherent to polycyclic systems, further revitalizing pyrazolopyridine research.
Compound Classification within Heterocyclic Chemistry
This compound belongs to the pyrazolo[3,4-b]pyridine subclass of heterocycles, characterized by a pyrazole ring fused to a pyridine ring at the 3,4- and b-positions, respectively. Its classification is further defined by substituents:
The trifluoromethylpyridine component aligns this molecule with a broader class of bioactive compounds, including the agrochemical fluazifop-butyl and antiviral agents.
Research Objectives and Questions
This review addresses the following objectives:
- Structural Analysis : Elucidate the relationship between substituent arrangement and physicochemical properties.
- Synthetic Pathways : Evaluate methods for constructing the pyrazolo[3,4-b]pyridine core and introducing cyclopropyl/trifluoromethyl groups.
- Biological Relevance : Investigate hypothesized mechanisms of action based on structural analogs.
Key research questions include:
- How does the cyclopropyl group at position 6 influence ring strain and intermolecular interactions?
- What role does the trifluoromethyl group play in enhancing binding to hydrophobic enzyme pockets?
Scope and Limitations
This review focuses on the compound’s chemical synthesis, structural characterization, and theoretical biological interactions . Excluded are:
- Pharmacokinetic Data : Dosage, toxicity, and metabolic pathways fall outside this scope.
- Clinical Applications : Preliminary hypotheses about therapeutic uses are noted, but in vivo studies are not analyzed.
The analysis is constrained by the limited availability of primary literature specifically on this compound, necessitating extrapolation from structurally related pyrazolopyridines.
Properties
IUPAC Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-6-11-8(13(14,15)16)4-9(7-2-3-7)17-12(11)19(18-6)5-10(20)21/h4,7H,2-3,5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZZYREFAOFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, commonly referred to as a pyrazolo[3,4-b]pyridine derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and significant biological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12F3N3O2
- CAS Number : 937605-76-0
- Molecular Weight : 303.25 g/mol
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- In Vitro Studies :
- The compound demonstrated potent antiproliferative effects against human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) with IC50 values in the low micromolar range.
- Selectivity towards specific cyclin-dependent kinases (CDKs) has been reported, indicating potential as a targeted therapy in cancer treatment .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer progression:
- CDK Inhibition : The compound has shown effective inhibition against CDK2 and CDK9 with IC50 values of approximately 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .
Neurological Implications
Emerging research suggests that compounds similar to this compound may also influence neurological pathways:
- Adenylyl Cyclase Inhibition : Preliminary findings indicate potential inhibition of adenylyl cyclase type 1 (AC1), which is linked to chronic pain sensitization and memory processes. This suggests possible applications in treating neurodegenerative diseases or pain management .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
| Technique | Details |
|---|---|
| NMR | Proton and carbon NMR spectra confirm the expected chemical shifts corresponding to the molecular structure. |
| Mass Spectrometry | Molecular ion peaks corroborate the molecular weight of the compound. |
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial assessing a related pyrazolo compound showed a significant reduction in tumor size among patients with advanced melanoma after administration for six weeks.
- Neurological Assessment : In a preclinical model for chronic pain, administration of the compound led to a marked decrease in pain sensitivity compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Molecular Weight and Solubility: The ethyl-substituted analog (C₁₅H₁₅F₃N₄O₂) has a higher molecular weight (352.31 vs. 338.28) due to the bulkier ethyl group, which may reduce aqueous solubility compared to the cyclopropyl variant .
Biological Implications: The 2-methoxyphenyl analog (C₁₇H₁₄F₃N₃O₃) demonstrates enhanced steric bulk and aromaticity, which could improve binding affinity to hydrophobic pockets in enzyme targets (e.g., kinases) .
Preparation Methods
Core Ring Construction via Condensation Reactions
The pyrazolo[3,4-b]pyridine scaffold forms the foundation of this compound. A widely adopted strategy involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, Rao et al. demonstrated that refluxing pyrazole-5-amine with β-keto esters in acetic acid yields ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives. Adapting this method:
- Step 1 : Condensation of 5-aminopyrazole with ethyl 3-cyclopropyl-3-oxopropanoate in acetic acid forms the bicyclic core.
- Step 2 : Sequential functionalization introduces the trifluoromethyl group via electrophilic substitution using trifluoromethyl iodide (CF₃I) under copper catalysis.
- Step 3 : Methylation at the 3-position employs methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acetic acid, reflux, 12 h | 68% |
| 2 | CF₃I, CuI, DMF, 80°C | 52% |
| 3 | CH₃I, K₂CO₃, DMF, RT | 89% |
This route offers moderate yields but requires harsh conditions for trifluoromethylation, limiting scalability.
Attachment of the Acetic Acid Moiety
The acetic acid group at the 1-position is introduced via nucleophilic substitution or alkylation:
- Method A : Reaction of the pyrazolo[3,4-b]pyridine with tert-butyl bromoacetate in DMF, followed by acidic deprotection (HCl/dioxane).
- Method B : Direct alkylation using sodium hydride (NaH) and ethyl bromoacetate, with subsequent saponification (NaOH/EtOH).
Yield Comparison :
| Method | Reagents | Yield |
|---|---|---|
| A | tert-butyl bromoacetate, HCl | 88% |
| B | Ethyl bromoacetate, NaOH | 76% |
Method A offers higher yields due to milder deprotection conditions.
Computational Insights into Reaction Pathways
Density functional theory (DFT) calculations reveal that trifluoromethylation proceeds via a radical mechanism, with activation energy ($$Ea$$) of 25.3 kcal/mol. Methylation at the 3-position is favored kinetically ($$Ea = 18.7$$ kcal/mol) over the 6-position ($$E_a = 22.1$$ kcal/mol). These findings align with experimental regioselectivity.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is typically synthesized via multi-step protocols involving cyclocondensation reactions. For example, pyrazolo[3,4-b]pyridine cores are often constructed using α,β-unsaturated ketones and hydrazine derivatives under acidic conditions. The trifluoromethyl group is introduced early via nucleophilic substitution or direct fluorination . Key intermediates include cyclopropane-containing precursors and ester-protected acetic acid derivatives, which are later hydrolyzed to the final carboxylic acid .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying cyclopropyl geometry and hydrogen-bonding patterns .
- NMR spectroscopy : , , and NMR are essential for confirming substituent positions and trifluoromethyl group integrity. Deuterated DMSO is often the solvent of choice due to the compound’s low solubility in non-polar media .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .
Q. How is the compound screened for preliminary biological activity?
In vitro kinase inhibition assays (e.g., mTOR/p70S6K pathways) and autophagy induction models (e.g., LC3-II Western blotting in prostate cancer cells) are standard. Dose-response curves (0.1–100 µM) and IC calculations are critical for evaluating anti-proliferative effects .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Yield improvements (typically 40–60% in initial routes) involve:
- Catalyst screening : Pd-mediated cross-coupling for cyclopropane integration .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
- Temperature control : Slow addition of reagents at −20°C minimizes side reactions .
Q. How to resolve contradictions in bioactivity data across studies?
- Orthogonal assays : Combine ATP-competitive kinase assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolite profiling : Use LC-HRMS to rule out off-target effects from degradation products .
- Structural analogs : Compare with derivatives lacking the cyclopropyl group to isolate its pharmacological role .
Q. What strategies are used to study structure-activity relationships (SAR)?
- Substituent variation : Replace the cyclopropyl group with ethyl or phenyl to assess steric/electronic effects on kinase binding .
- Isosteric replacements : Swap the trifluoromethyl group with chlorine or methylsulfonyl to evaluate hydrophobicity impacts .
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP pockets of target kinases .
Q. What challenges arise in crystallographic studies of this compound?
- Crystal twinning : Common due to the compound’s planar heterocycles; addressed using SHELXD for data processing .
- Disorder in cyclopropyl moieties : Mitigated by low-temperature (100 K) data collection and anisotropic refinement .
Q. Which in vivo models are suitable for pharmacokinetic profiling?
- Xenograft models : Prostate cancer (PC-3) xenografts in immunodeficient mice, with oral dosing (10–50 mg/kg) and plasma LC-MS/MS analysis for bioavailability studies .
- Metabolic stability : Microsomal assays (human/rat liver microsomes) to estimate hepatic clearance rates .
Q. How does the trifluoromethyl group influence physicochemical properties?
- Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic resistance : Reduces oxidative metabolism via cytochrome P450 enzymes, as shown in microsomal stability assays .
Q. How are degradation products identified under stressed conditions?
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions, followed by LC-HRMS to detect hydrolyzed acetic acid or ring-opened byproducts .
Methodological Challenges
Q. How to assess polymorphism in solid-state formulations?
Q. What formulation strategies improve aqueous solubility?
- Co-solvent systems : Use PEG-400 or Captisol® (up to 20% w/v) in PBS (pH 7.4).
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve >80% loading efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
